molecular formula C27H34N2O2 B11311645 N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11311645
M. Wt: 418.6 g/mol
InChI Key: LFFGQHJSWSNQPE-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a pyrrolidine ring, and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the pyrrolidine ring, and the attachment of the tert-butylphenyl group. Common synthetic methods include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes under acidic conditions.

    Introduction of the Pyrrolidine Ring: This step often involves nucleophilic substitution reactions where a pyrrolidine derivative is introduced to the benzofuran core.

    Attachment of the tert-Butylphenyl Group: This can be done using Friedel-Crafts alkylation reactions, where tert-butylbenzene is reacted with the benzofuran intermediate in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-3-{[5-methyl-2-({4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}amino)pyrimidin-4-yl]amino}benzenesulfonamide: Known for its bioactivity and potential therapeutic applications.

    Pyrrolidine Derivatives: Widely used in medicinal chemistry for their bioactive properties.

Uniqueness

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran core, pyrrolidine ring, and tert-butylphenyl group contribute to its versatility and potential for diverse applications in research and industry.

Properties

Molecular Formula

C27H34N2O2

Molecular Weight

418.6 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-pyrrolidin-1-ylethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C27H34N2O2/c1-18-8-13-22-19(2)25(31-24(22)16-18)26(30)28-17-23(29-14-6-7-15-29)20-9-11-21(12-10-20)27(3,4)5/h8-13,16,23H,6-7,14-15,17H2,1-5H3,(H,28,30)

InChI Key

LFFGQHJSWSNQPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N4CCCC4)C

Origin of Product

United States

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